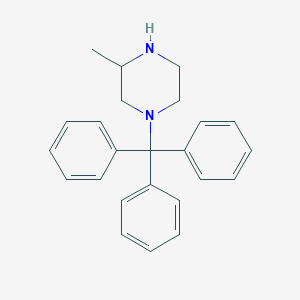
1-Tritil-3-metilpiperazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Trityl-3-methylpiperazine is a chemical compound with the molecular formula C24H26N2 and a molecular weight of 342.48 g/mol . It is characterized by the presence of a trityl group (triphenylmethyl) attached to a piperazine ring, which is further substituted with a methyl group.
Aplicaciones Científicas De Investigación
1-Trityl-3-methylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including its affinity for various receptors that could lead to innovative treatments for neurological disorders.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: The compound is used in studies related to pain and inflammation, Alzheimer’s disease, memory, learning, and cognition.
Métodos De Preparación
The synthesis of 1-Trityl-3-methylpiperazine typically involves the reaction of 3-methylpiperazine with trityl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the formation of the trityl group on the piperazine ring. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
1-Trityl-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized to form trityl alcohols or ketones under specific conditions.
Reduction: The trityl group can be reduced to form triphenylmethane derivatives.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Deprotection: The trityl group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Mecanismo De Acción
The mechanism of action of 1-Trityl-3-methylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The trityl group can act as a protective group, allowing the piperazine ring to interact with target receptors without interference from other functional groups. This interaction can modulate receptor activity, leading to various physiological effects .
Comparación Con Compuestos Similares
1-Trityl-3-methylpiperazine can be compared with other trityl-substituted piperazines, such as:
1-Tritylpiperazine: Similar structure but lacks the methyl group on the piperazine ring.
1-Trityl-4-methylpiperazine: Similar structure but with the methyl group on the 4-position of the piperazine ring.
1-Trityl-3,5-dimethylpiperazine: Contains two methyl groups on the piperazine ring.
The uniqueness of 1-Trityl-3-methylpiperazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trityl group provides steric hindrance and electronic effects that can modulate the compound’s interactions with molecular targets .
Propiedades
IUPAC Name |
3-methyl-1-tritylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2/c1-20-19-26(18-17-25-20)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,25H,17-19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUQPZHRDKLOPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
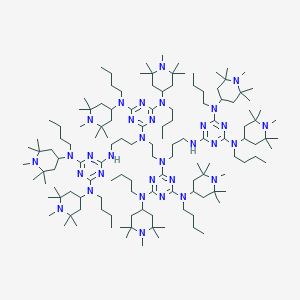
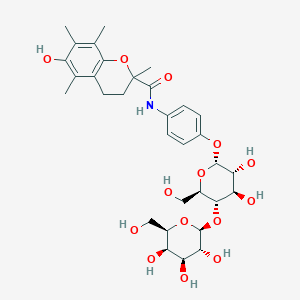
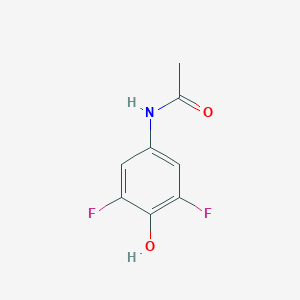
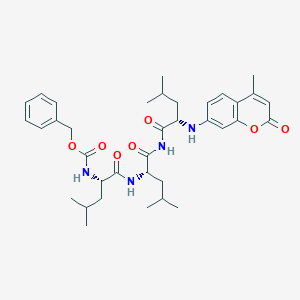
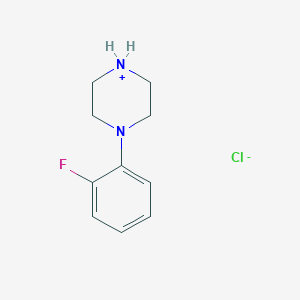
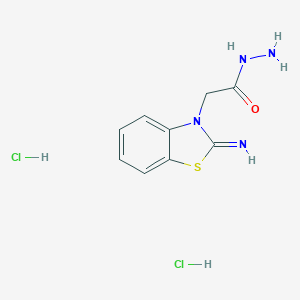
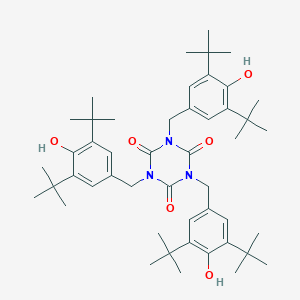


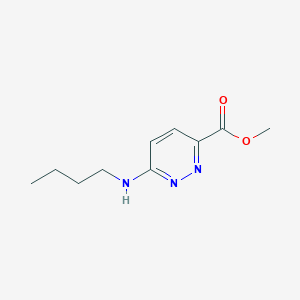
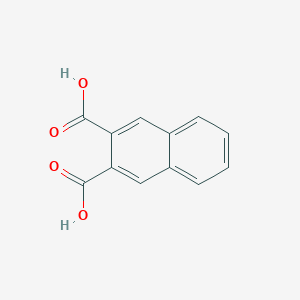
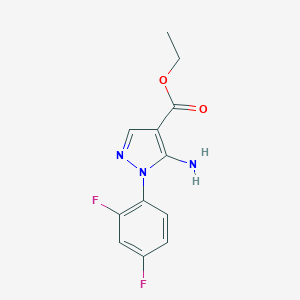
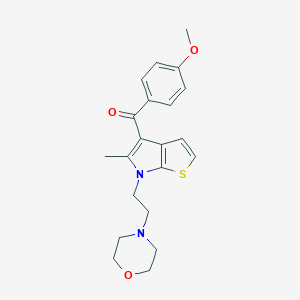
![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)
